molecular formula C23H20BrNO2S B2743329 3-{[(4-Bromophenyl)sulfanyl]methyl}-1-(4-methoxyphenyl)-4-phenyl-2-azetanone CAS No. 866038-79-1

3-{[(4-Bromophenyl)sulfanyl]methyl}-1-(4-methoxyphenyl)-4-phenyl-2-azetanone

Cat. No.: B2743329
CAS No.: 866038-79-1
M. Wt: 454.38
InChI Key: HYYCRDQVBZMYOM-UHFFFAOYSA-N
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Description

3-{[(4-Bromophenyl)sulfanyl]methyl}-1-(4-methoxyphenyl)-4-phenyl-2-azetanone is a β-lactam (azetanone) derivative characterized by a sulfanyl-methyl-bromophenyl substituent at position 3, a 4-methoxyphenyl group at position 1, and a phenyl group at position 2. Its molecular weight is estimated at ~454.4 g/mol (calculated by adjusting substituent contributions from ).

The 4-methoxyphenyl substituent distinguishes it from analogs, providing enhanced electron-donating properties compared to methyl or unsubstituted aryl groups. The bromine atom on the sulfanyl-linked phenyl ring may influence halogen-bonding interactions in biological targets or crystallographic packing.

Properties

IUPAC Name

3-[(4-bromophenyl)sulfanylmethyl]-1-(4-methoxyphenyl)-4-phenylazetidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20BrNO2S/c1-27-19-11-9-18(10-12-19)25-22(16-5-3-2-4-6-16)21(23(25)26)15-28-20-13-7-17(24)8-14-20/h2-14,21-22H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYYCRDQVBZMYOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(C(C2=O)CSC3=CC=C(C=C3)Br)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-{[(4-Bromophenyl)sulfanyl]methyl}-1-(4-methoxyphenyl)-4-phenyl-2-azetanone typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route involves the reaction of 4-bromothiophenol with 4-methoxybenzyl chloride to form the corresponding sulfide. This intermediate is then subjected to a series of reactions, including cyclization and functional group transformations, to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.

Chemical Reactions Analysis

3-{[(4-Bromophenyl)sulfanyl]methyl}-1-(4-methoxyphenyl)-4-phenyl-2-azetanone can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form a sulfoxide or sulfone.

    Reduction: The bromophenyl group can be reduced to a phenyl group.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's potential as a multifunctional pharmaceutical agent , particularly in cancer therapies. It has shown promising results in inhibiting the proliferation of cancer cells, notably through mechanisms involving the kallikrein-kinin signaling pathways. For instance, research demonstrated that the compound significantly altered the expression of kallikrein-10 in HeLa cervical cancer cells, suggesting its role in tumor suppression .

Protein Interactions

The compound exhibits strong binding affinity to high-abundance blood proteins such as human serum albumin and immunoglobulin G. Spectroscopic techniques have been employed to study these interactions, revealing that hydrophobic interactions play a crucial role in the binding process. This characteristic is critical for drug delivery systems and pharmacokinetics .

Case Study 1: Cancer Therapeutics

In a comprehensive study, researchers assessed the antiproliferative effects of 3-{[(4-Bromophenyl)sulfanyl]methyl}-1-(4-methoxyphenyl)-4-phenyl-2-azetanone on various cancer cell lines. The findings indicated that the compound not only inhibited cell growth but also induced apoptosis in cancer cells, highlighting its potential as an effective anticancer agent.

Case Study 2: Drug-Protein Interaction Studies

Another study focused on the interactions of this compound with serum proteins using two-dimensional gel electrophoresis and mass spectrometry. The results identified several differentially expressed proteins post-exposure to the compound, providing insights into its mechanism of action and potential therapeutic targets .

Comparative Analysis of Biological Activities

Activity Description Reference
Anticancer ActivityInhibits proliferation and induces apoptosis in cancer cells
Protein BindingStrong binding to human serum albumin and immunoglobulin G
Kallikrein-Kinin PathwayAlters expression of kallikrein-10 involved in tumor suppression

Mechanism of Action

The mechanism of action of 3-{[(4-Bromophenyl)sulfanyl]methyl}-1-(4-methoxyphenyl)-4-phenyl-2-azetanone involves its interaction with molecular targets, such as enzymes or receptors. The sulfanyl group can form covalent bonds with nucleophilic residues in proteins, while the azetane ring can interact with hydrophobic pockets. These interactions can modulate the activity of the target proteins and affect various biochemical pathways.

Comparison with Similar Compounds

Substituent-Driven Structural and Property Differences

The closest analog identified is 3-{[(4-Bromophenyl)sulfanyl]methyl}-1-(4-methylphenyl)-4-phenyl-2-azetanone (CAS: 866049-17-4). Key differences include:

Property Target Compound (1-(4-methoxyphenyl)) Analog (1-(4-methylphenyl))
1-Substituent 4-Methoxyphenyl (OCH₃) 4-Methylphenyl (CH₃)
Molecular Weight ~454.4 g/mol 438.4 g/mol
Electron Effects Electron-donating (methoxy) Weakly electron-donating (methyl)
Polarity/Solubility Higher polarity (methoxy group) Lower polarity

This could impact pharmacokinetic properties, though experimental data are unavailable.

Crystallographic and Computational Insights

  • Structural Determination : Both compounds likely require advanced crystallographic software (e.g., SHELXL or ORTEP) for resolving anisotropic displacement parameters. The bromine atom aids in phasing due to its high electron density.
  • The sulfanyl-methyl group may influence binding via hydrophobic or π-sulfur interactions.

Pharmacological Analogs: Montelukast

Montelukast () shares a sulfanyl-methyl-quinoline motif but lacks the β-lactam core. Key contrasts:

Feature Target Compound Montelukast
Core Structure β-Lactam (azetanone) Quinoline-carboxylic acid
Primary Use Potential antibiotic/antimicrobial Leukotriene receptor antagonist (asthma)
Sulfanyl Group Linked to bromophenyl Linked to chloroquinoline and cyclopropane

While both compounds leverage sulfur-based substituents, Montelukast’s clinical success underscores the importance of sulfanyl groups in receptor binding—a property that could guide optimization of the target compound for specific targets.

Biological Activity

3-{[(4-Bromophenyl)sulfanyl]methyl}-1-(4-methoxyphenyl)-4-phenyl-2-azetanone, with the chemical formula C23H20BrNO2S, is a compound of interest due to its potential biological activities. Understanding its pharmacological properties can provide insights into its applications in medicinal chemistry and drug development.

  • Molecular Weight : 454.39 g/mol
  • CAS Number : 866038-79-1
  • Structural Characteristics : The compound features a thioether linkage with a brominated phenyl group, which may influence its biological interactions.

Biological Activity Overview

Research into the biological activity of this compound is limited but suggests several potential areas of interest:

Antimicrobial Activity

Studies on related compounds, such as 4-(4-bromophenyl)thiosemicarbazide, indicate that brominated derivatives often exhibit enhanced antibacterial properties compared to their non-brominated counterparts. The increased electron density from the bromine substituent may enhance the interaction with bacterial targets, leading to improved efficacy against microbial strains .

Anticancer Potential

Compounds containing thioether functionalities have been investigated for their anticancer properties. The presence of the 4-methoxyphenyl and 4-bromophenyl groups may contribute to cytotoxic activity through mechanisms such as apoptosis induction or cell cycle arrest. Although specific studies on this azetanone derivative are scarce, similar structures have shown promise in preclinical models .

Enzyme Inhibition

There is emerging evidence that compounds with similar structural motifs can act as enzyme inhibitors. For instance, thiosemicarbazides have been noted for their ability to inhibit various enzymes involved in cancer progression and microbial resistance . Further research is needed to explore whether this compound exhibits similar enzyme inhibitory effects.

Case Studies and Research Findings

  • Antimicrobial Studies :
    • A study comparing the antibacterial activity of various thiosemicarbazides highlighted that brominated versions demonstrated superior efficacy against Gram-positive bacteria due to enhanced binding interactions facilitated by the electron-withdrawing nature of bromine .
  • Cytotoxicity Assays :
    • Research on related compounds has shown that those with similar substituents can induce significant cytotoxic effects in cancer cell lines. For example, derivatives with methoxy and bromine substitutions have been linked to increased apoptosis in human cancer cells .
  • Enzyme Interaction :
    • Investigations into thiosemicarbazide derivatives suggest that modifications at the phenyl rings could lead to selective inhibition of certain enzymes like topoisomerases, which are critical in DNA replication and repair processes in cancer cells .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeObserved EffectReference
4-(4-Bromophenyl)thiosemicarbazideAntimicrobialIncreased antibacterial activity
This compoundPotential AnticancerCytotoxicity in cancer cell lines
Thiosemicarbazide DerivativesEnzyme InhibitionInhibition of topoisomerases

Q & A

Basic: What synthetic methodologies are optimal for preparing this compound, and how can purity be optimized?

Answer:
The synthesis of this β-lactam derivative (2-azetanone) likely involves multi-step reactions, including thioether formation and β-lactam ring closure. Key steps may include:

  • Suzuki-Miyaura Coupling: For introducing aryl groups (e.g., 4-methoxyphenyl or phenyl substituents), as demonstrated in the synthesis of bromophenyl derivatives using palladium catalysis under aerobic conditions .
  • Thioether Linkage Formation: Reaction of 4-bromophenyl thiols with methylating agents (e.g., methyl iodide) to form the [(4-bromophenyl)sulfanyl]methyl moiety, as seen in analogous sulfone syntheses .
  • Purity Optimization: Use column chromatography (silica gel, gradient elution) and recrystallization (e.g., from ethanol/water mixtures) to achieve >95% purity. Monitor impurities via HPLC with UV detection (λ = 254 nm) .

Advanced: How can computational modeling predict the environmental fate of this compound?

Answer:
Environmental fate studies require integration of computational and experimental

  • Physicochemical Properties: Calculate logP (lipophilicity) and water solubility using software like EPI Suite or COSMOtherm to assess bioavailability .
  • Degradation Pathways: Apply density functional theory (DFT) to predict hydrolysis rates of the β-lactam ring or sulfanyl-methyl bond under varying pH conditions .
  • Ecotoxicological Risk: Use quantitative structure-activity relationship (QSAR) models to estimate toxicity thresholds for aquatic organisms, validated against experimental bioassays (e.g., Daphnia magna LC50) .

Basic: What spectroscopic techniques are critical for structural elucidation?

Answer:
A combination of techniques is essential:

  • NMR Spectroscopy: 1H/13C NMR to confirm substituent positions (e.g., methoxy group at 4-position) and β-lactam ring integrity. NOESY can resolve stereochemistry .
  • Mass Spectrometry: High-resolution MS (HRMS) to verify molecular formula (e.g., ESI+ for [M+H]+ ion).
  • X-ray Crystallography: For absolute configuration determination, as seen in crystallographic studies of bromophenyl-pyrazole derivatives .

Advanced: How can reaction mechanisms be elucidated for key synthetic steps?

Answer:
Mechanistic studies involve:

  • Kinetic Isotope Effects (KIE): Compare reaction rates using deuterated substrates to identify rate-determining steps (e.g., β-lactam ring closure) .
  • In Situ Monitoring: Use FT-IR or Raman spectroscopy to track intermediate formation during Suzuki-Miyaura coupling or thioether synthesis .
  • Computational Studies: Apply transition state theory (Gaussian or ORCA software) to model activation energies for ring-closing steps .

Basic: How should researchers design experiments to assess biological activity?

Answer:

  • Enzyme Inhibition Assays: Test β-lactamase inhibition using nitrocefin hydrolysis assays (UV-Vis monitoring at 482 nm). Compare IC50 values with known inhibitors .
  • Antimicrobial Screening: Use broth microdilution (CLSI guidelines) against Gram-positive/negative strains. Include positive controls (e.g., ampicillin) .
  • Cytotoxicity: Evaluate mammalian cell viability (e.g., MTT assay on HEK-293 cells) to establish selectivity indices .

Advanced: How to resolve contradictions in spectroscopic or bioactivity data?

Answer:

  • Impurity Profiling: Use LC-MS/MS to identify byproducts (e.g., hydrolyzed β-lactam derivatives) that may skew bioactivity results .
  • Dose-Response Replication: Repeat assays with independently synthesized batches to confirm reproducibility.
  • Crystallographic Validation: Resolve structural ambiguities (e.g., stereochemistry) via single-crystal X-ray diffraction .

Basic: What chromatographic methods are suitable for analyzing this compound?

Answer:

  • Reverse-Phase HPLC: C18 column, mobile phase = acetonitrile/water (70:30), flow rate = 1.0 mL/min, retention time ~8.2 min .
  • TLC Monitoring: Silica gel 60 F254 plates, hexane/ethyl acetate (3:1) for reaction progress. Visualize under UV (254 nm) .

Advanced: How to evaluate ecological risks in terrestrial ecosystems?

Answer:

  • Soil Adsorption Studies: Batch experiments to measure Kd (sorption coefficient) using OECD Guideline 106. Correlate with organic carbon content .
  • Microbial Degradation: Aerobic/anaerobic soil slurry tests (ISO 11266) to assess half-life (t1/2) and metabolite formation .
  • Plant Uptake: Hydroponic assays (e.g., Arabidopsis thaliana) to quantify translocation factors using LC-MS/MS .

Basic: What are the stability considerations for storage and handling?

Answer:

  • Light Sensitivity: Store in amber vials at -20°C to prevent photodegradation of the sulfanyl-methyl group.
  • Moisture Control: Use desiccants (silica gel) to avoid β-lactam hydrolysis. Confirm stability via periodic NMR/HPLC checks .

Advanced: How to design structure-activity relationship (SAR) studies for derivatives?

Answer:

  • Substituent Variation: Syntize analogs with halogen (Cl, F) or electron-donating groups (e.g., -OCH3) at the 4-bromophenyl position .
  • 3D-QSAR Modeling: Use CoMFA/CoMSIA to correlate steric/electronic features with bioactivity. Validate with in vitro data .

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